2,2-dichlorohexanoic Acid

Beschreibung

Contextualization within Halogenated Carboxylic Acid Chemistry

Halogenated carboxylic acids are a class of organic compounds where one or more hydrogen atoms on the carbon chain have been replaced by a halogen. This substitution significantly alters the molecule's properties. ontosight.ainih.gov The presence of two chlorine atoms on the alpha-carbon (the carbon adjacent to the carboxyl group) in 2,2-dichlorohexanoic acid has profound electronic effects. ontosight.ai Chlorine is highly electronegative, and the two chlorine atoms exert a strong electron-withdrawing inductive effect. This effect polarizes the O-H bond in the carboxyl group, making the proton more easily ionizable and thus increasing the acidity of the molecule compared to its non-halogenated parent, hexanoic acid. ontosight.ai

The general reactivity of carboxylic acids includes reactions at the carboxyl group, such as esterification and formation of acid chlorides, and reactions on the alkyl chain. uomustansiriyah.edu.iq For halogenated carboxylic acids, the presence of halogens can influence these reactions and also introduce new reactive sites.

A common method for the synthesis of 2,2-dichloroalkanoic acids is through the oxidation of the corresponding 2,2-dichloroalkanals. lookchem.com Specifically, this compound can be formed via the oxidation of 2,2-dichlorohexanal (B1608203).

Historical Perspectives on Related Dichloroalkanoic Acids

The study of dichloroalkanoic acids has a notable history, largely dominated by its shortest-chain member, dichloroacetic acid (DCA). nih.govorgsyn.org First synthesized in 1864, DCA has been the subject of extensive research for over a century. orgsyn.org Historically, much of the interest in DCA stemmed from its biological activities. It was investigated for its effects on metabolism, including its ability to lower blood glucose and lactate (B86563) levels. uran.ua

The research into DCA provided a foundational understanding of how α,α-dichloro substitution impacts biological systems, a context that informs the study of longer-chain analogs like this compound. While the therapeutic applications of DCA have been explored, the broader family of dichloroalkanoic acids serves as a platform for investigating structure-activity relationships. uran.ua For instance, research has shown that increasing the chain length can modulate the biological effects, with one study noting that this compound was found to be completely inactive as an herbicide, in contrast to the activity of some shorter-chain α-chloroacids.

Current Research Trajectories and Scholarly Significance

The current scholarly significance of this compound appears to be primarily as a chemical intermediate and a reference compound in comparative studies. Its synthesis via the oxidation of 2,2-dichlorohexanal is a known chemical transformation, highlighting its place within synthetic organic chemistry.

While direct and extensive research on the applications of this compound is not as widespread as for DCA, its value lies in its contribution to the broader understanding of halogenated carboxylic acids. It serves as a data point for researchers studying how chain length affects the physical, chemical, and biological properties of this class of compounds. For example, its properties can be compared with those of other chlorinated hexanoic acid isomers, such as 2-chlorohexanoic acid nih.gov, 3-chlorohexanoic acid spectrabase.com, and 6-chlorohexanoic acid ontosight.aipubcompare.ai, to understand the impact of the position and number of chlorine atoms on reactivity and potential bioactivity.

The compound is available from various chemical suppliers, indicating its use in laboratory-scale research and development. bldpharm.com Its presence in chemical databases and catalogues facilitates its use by researchers who may require it for synthesizing more complex molecules or for screening in various assays as part of larger chemical libraries.

Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 18240-70-5 | nih.gov |

| Molecular Formula | C6H10Cl2O2 | nih.gov |

| Molecular Weight | 185.05 g/mol | nih.gov |

| Appearance | Clear light yellow liquid | |

| Boiling Point | 66-67 °C | lookchem.com |

| Flash Point | 106 °C | lookchem.com |

| Density | 1.2968 g/cm³ (rough estimate) | lookchem.com |

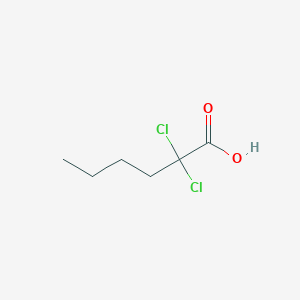

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2,2-dichlorohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10Cl2O2/c1-2-3-4-6(7,8)5(9)10/h2-4H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNWRQGGFKSSJSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)O)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10369175 | |

| Record name | 2,2-dichlorohexanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18240-70-5 | |

| Record name | 2,2-dichlorohexanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,2 Dichlorohexanoic Acid

Stereoselective Aldol (B89426) Condensation Routes

Aldol condensation reactions are powerful tools for forming carbon-carbon bonds. ijnrd.org In the context of synthesizing molecules related to 2,2-dichlorohexanoic acid, a stereoselective aldol condensation could be envisioned. This would involve the reaction of an enolate with an aldehyde or ketone. ijnrd.org For instance, the aldol condensation of a chiral enolate with an appropriate aldehyde could be a key step in a synthetic sequence. acs.org While direct synthesis of this compound via this method is not explicitly detailed in the provided search results, the principles of stereoselective aldol reactions are well-established for constructing complex molecules with defined stereochemistry. ijnrd.orgrsc.org A manganese-promoted sequential aldol-type reaction has been used to create (E)-α,β-unsaturated amides from dichloroamides and aldehydes, which can then be converted to the corresponding carboxylic acids. organic-chemistry.org

Horner-Wadsworth-Emmons Chain Extension

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the synthesis of alkenes, typically with high E-selectivity. wikipedia.orgorganic-chemistry.org This reaction involves the condensation of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone. wikipedia.org While the primary product is an alkene, this methodology can be adapted for chain elongation in the synthesis of carboxylic acids. conicet.gov.ar For example, an α,β-unsaturated ester formed via an HWE reaction could subsequently be reduced and hydrolyzed to yield a saturated carboxylic acid. The HWE reaction offers a robust way to form carbon-carbon double bonds, which can then be further manipulated to achieve the desired saturated and functionalized carbon chain. conicet.gov.arorganicchemistrydata.org

Knoevenagel Reactions in Related Acid Synthesis

The Knoevenagel condensation is another fundamental carbon-carbon bond-forming reaction, involving the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. wikipedia.orgnumberanalytics.com The initial product is often an α,β-unsaturated dicarbonyl compound, which can be further modified. jk-sci.comyoutube.com For instance, the Doebner modification of the Knoevenagel condensation uses pyridine (B92270) as a solvent and a reactant with a carboxylic acid group, leading to a decarboxylation step. wikipedia.org This reaction is a powerful tool for synthesizing α,β-unsaturated carboxylic acids. youtube.com While not a direct route to this compound, the Knoevenagel condensation is a key method for elongating carbon chains and introducing functionality that could be later converted to the target acid. mdpi.com

Oxidation-Based Synthesis

Oxidative Conversion of Halogenated Alcohol Precursors

A primary route for the synthesis of this compound involves the oxidation of a suitable halogenated alcohol precursor. The direct precursor, 2,2-dichlorohexan-1-ol, can be oxidized to the corresponding carboxylic acid. A related and documented two-step approach begins with the oxidation of 5,5-dichlorohexanol to 2,2-dichlorohexanal (B1608203). This intermediate aldehyde can then be further oxidized to yield the target this compound.

The initial oxidation of the alcohol to the aldehyde can be accomplished using a variety of oxidizing agents. Pyridinium chlorochromate (PCC) in a solvent such as dichloromethane (B109758) (DCM) is a common reagent for this transformation. Following the formation of 2,2-dichlorohexanal, a subsequent oxidation step is required to convert the aldehyde functional group to a carboxylic acid. Standard oxidizing agents for this conversion include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or nitric acid (HNO₃). researchgate.net

Table 1: Oxidation Reactions in the Synthesis of this compound

| Precursor | Intermediate | Product | Oxidizing Agent(s) |

| 5,5-dichlorohexanol | 2,2-dichlorohexanal | This compound | Step 1: PCC; Step 2: KMnO₄, H₂CrO₄, or HNO₃ |

| 2,2-dichlorohexan-1-ol | - | This compound | KMnO₄, H₂CrO₄, or HNO₃ |

Isotopic Labeling in this compound Synthesis

The incorporation of stable isotopes, such as carbon-13, into the molecular structure of this compound is a valuable tool for various research applications, including metabolic studies.

Preparation of Carbon-13 Labeled Analogs

The synthesis of carbon-13 labeled analogs of dichlorinated hexanoic acids has been reported, specifically for [1,2-¹³C₂]5,5-dichlorohexanoic acid. A key reaction in this synthetic sequence is the Horner-Wadsworth-Emmons (HWE) reaction. researchgate.netwikipedia.orgconicet.gov.ar The HWE reaction is a widely used method for the formation of carbon-carbon double bonds, typically with high E-stereoselectivity. wikipedia.org

In the context of synthesizing a labeled hexanoic acid derivative, a ¹³C-labeled phosphonate ylide would be reacted with a suitable aldehyde or ketone. The HWE reaction begins with the deprotonation of a phosphonate ester to form a stabilized carbanion. wikipedia.org This carbanion then undergoes a nucleophilic addition to the carbonyl carbon of the aldehyde or ketone. Subsequent elimination of a dialkyl phosphate (B84403) yields the desired alkene with the incorporated carbon-13 labels. wikipedia.org Following the formation of the labeled, unsaturated precursor, standard chemical transformations, such as reduction and hydrolysis, would be employed to arrive at the final saturated and dichlorinated carboxylic acid.

Considerations for Enantioselective Synthesis

Achieving the synthesis of a single enantiomer of a chiral molecule is a significant challenge in organic chemistry. For this compound, which is chiral at the C2 position, enantioselective synthesis would require methods that can introduce the two chlorine atoms in a stereocontrolled manner or resolve a racemic mixture.

While specific methods for the enantioselective synthesis of this compound are not extensively documented, general principles of asymmetric synthesis can be applied. pressbooks.pub One potential strategy involves the use of a chiral auxiliary. This approach would involve attaching a chiral molecule to an achiral precursor. This chiral auxiliary would then direct the subsequent dichlorination reaction to occur preferentially on one face of the molecule, leading to an excess of one enantiomer. After the stereoselective dichlorination, the chiral auxiliary would be removed.

Another approach is the use of a chiral catalyst. pressbooks.pub A chiral catalyst can create a chiral environment around the substrate, influencing the trajectory of the incoming reagents and favoring the formation of one enantiomer over the other. For the synthesis of α,α-dichloro carboxylic acids, a chiral phase-transfer catalyst could potentially be employed in the alkylation of a suitable precursor. elsevierpure.com The development of such a catalyst would be a key step in devising an efficient enantioselective route to this compound.

Reaction Mechanisms and Chemical Transformations of 2,2 Dichlorohexanoic Acid

Nucleophilic Substitution Reactions at the Dichloro-Substituted Carbon

The carbon atom bearing two chlorine atoms is a key site for nucleophilic attack. The nature of this substitution, whether it proceeds through a stepwise (S(_N)1) or concerted (S(_N)2) mechanism, is largely dictated by the electronic and steric environment of this alpha-carbon.

The S(_N)1 (Substitution, Nucleophilic, Unimolecular) mechanism involves the formation of a carbocation intermediate as its rate-determining step. masterorganicchemistry.com The stability of this carbocation is the single most important factor determining the feasibility of an S(_N)1 reaction. masterorganicchemistry.com Tertiary alkyl halides readily undergo S(_N)1 reactions because they form relatively stable tertiary carbocations. savemyexams.com

However, in the case of α-halocarbonyl compounds like 2,2-dichlorohexanoic acid, the S(_N)1 pathway is generally considered forbidden. ntu.edu.sg The formation of a carbocation on the α-carbon would be highly destabilized by the electron-withdrawing inductive effect of the adjacent carbonyl group and the remaining chlorine atom. This results in a less stable α-carbocation intermediate, making this pathway energetically unfavorable. ntu.edu.sg Furthermore, S(_N)1 reactions are often limited to tertiary or activated electrophiles and can be complicated by rearrangement reactions, which are less likely in this specific structure. acs.org

The S(_N)2 (Substitution, Nucleophilic, Bimolecular) mechanism occurs in a single, concerted step where the nucleophile attacks the carbon atom at the same time as the leaving group departs. masterorganicchemistry.com This pathway is sensitive to steric hindrance at the reaction site. masterorganicchemistry.com For α-haloacids, S(_N)2 reactions are not only possible but are often the preferred substitution pathway. ntu.edu.sg

The reactivity of α-halocarbonyl compounds in S(_N)2 reactions is significantly enhanced compared to simple alkyl halides. spcmc.ac.in The adjacent carbonyl group helps to stabilize the transition state by delocalizing the developing negative charge. spcmc.ac.in For this compound, reaction with a strong nucleophile would proceed via an S(_N)2 mechanism. Under basic conditions, the carboxylic acid is first deprotonated to form a carboxylate anion. This anion then participates in the substitution reaction. ntu.edu.sg The Finkelstein reaction, a classic example of an S(_N)2 process, works exceptionally well for α-carbonyl halides, further supporting the viability of this pathway. wikipedia.org

Table 1: Comparison of S(_N)1 and S(_N)2 Reaction Characteristics for this compound

| Feature | S(_N)1 Pathway | S(_N)2 Pathway |

| Rate-Determining Step | Unimolecular: Formation of carbocation savemyexams.com | Bimolecular: Nucleophile and substrate collision savemyexams.com |

| Intermediate | Carbocation masterorganicchemistry.com | None (Transition state) masterorganicchemistry.com |

| Feasibility for this Compound | Forbidden/Highly Unfavorable ntu.edu.sg | Favorable ntu.edu.sgspcmc.ac.in |

| Key Influencing Factor | Carbocation stability (low) ntu.edu.sg | Steric hindrance and transition state stabilization (favorable) masterorganicchemistry.comspcmc.ac.in |

| Typical Nucleophiles | Weak nucleophiles (e.g., H₂O, ROH) masterorganicchemistry.com | Strong nucleophiles ntu.edu.sg |

Carboxyl Group Reactivity

The carboxyl group (-COOH) is a versatile functional group that undergoes a variety of important chemical transformations, most notably nucleophilic acyl substitution. pressbooks.pub This class of reaction involves the addition of a nucleophile to the carbonyl carbon, followed by the elimination of the hydroxyl group as a leaving group. pressbooks.pub However, because the -OH group is a poor leaving group, it typically requires activation, often by a strong acid catalyst or conversion to a more reactive derivative. libretexts.org

Esterification is the process of forming an ester from a carboxylic acid and an alcohol. scienceready.com.au The most common method is the Fischer esterification, which involves heating the carboxylic acid and an alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄). scienceready.com.aulibretexts.org The reaction is reversible, and the acid catalyst serves two roles: it protonates the carbonyl oxygen to make the carbonyl carbon more electrophilic for attack by the alcohol, and it acts as a dehydrating agent to shift the equilibrium towards the product ester. libretexts.orgscienceready.com.au

The general mechanism for the Fischer esterification of this compound is as follows:

Protonation of the carbonyl oxygen by the acid catalyst. libretexts.org

Nucleophilic attack by the alcohol on the activated carbonyl carbon, forming a tetrahedral intermediate. libretexts.org

Proton transfer from the attacking alcohol to one of the hydroxyl groups. libretexts.org

Elimination of water as a leaving group, reforming the carbonyl double bond. libretexts.org

Deprotonation to yield the final ester product. libretexts.org

Table 2: Typical Conditions for Fischer Esterification

| Parameter | Condition | Purpose |

| Reactants | Carboxylic Acid, Alcohol | Form the ester scienceready.com.au |

| Catalyst | Concentrated H₂SO₄ | Increases reaction rate and yield scienceready.com.au |

| Temperature | Heat (Reflux) | Overcomes activation energy scienceready.com.au |

| Process | Reflux | Prevents loss of volatile reactants and products scienceready.com.au |

The conversion of a carboxylic acid to an amide is a fundamental transformation in organic synthesis. However, the direct reaction of a carboxylic acid with an amine is generally unsuccessful because the acidic carboxylic acid and the basic amine simply undergo an acid-base reaction to form a stable ammonium (B1175870) carboxylate salt. libretexts.org

To facilitate amide bond formation, the carboxylic acid must first be "activated" to convert the hydroxyl group into a better leaving group. fishersci.co.uk Common methods include:

Conversion to an Acyl Chloride: The carboxylic acid can be treated with reagents like thionyl chloride (SOCl₂) or oxalyl chloride to form a highly reactive 2,2-dichlorohexanoyl chloride. libretexts.orglibretexts.org This acyl chloride then readily reacts with an amine to produce the desired amide. libretexts.org

Use of Coupling Reagents: A wide variety of coupling reagents are used to promote amidation directly from the carboxylic acid and amine. These reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and HATU, react with the carboxylic acid to form a highly active intermediate (e.g., an O-acylisourea) which is then susceptible to nucleophilic attack by the amine. fishersci.co.uk These reactions are typically run in polar aprotic solvents like DMF or DCM. fishersci.co.uk

Halogen Atom Reactivity and Exchange

The chlorine atoms on the α-carbon of this compound can be replaced by other halogen atoms through nucleophilic substitution. The Finkelstein reaction is a classic and effective method for achieving this transformation. wikipedia.org This S(_N)2 reaction involves treating an alkyl halide with a metal halide salt, driving the equilibrium towards the desired product by exploiting differences in solubility. wikipedia.org

For example, converting this compound to 2,2-diiodohexanoic acid could be achieved by reacting it with sodium iodide (NaI) in acetone (B3395972). wikipedia.org Sodium iodide is soluble in acetone, while the resulting sodium chloride (NaCl) is not, causing it to precipitate out of the solution. wikipedia.org This removal of a product shifts the reaction equilibrium to the right, in accordance with Le Châtelier's principle, driving the reaction to completion. wikipedia.org This method is particularly effective for α-carbonyl halides. wikipedia.org Similarly, exchange for fluorine can be accomplished using reagents like potassium fluoride (B91410) (KF) in polar aprotic solvents. wikipedia.org

Dehalogenation Mechanisms

Dehalogenation, the removal of one or more halogen atoms, is a key transformation for chlorinated compounds. For this compound, this can occur through several pathways, most notably through enzymatic action.

Microbial enzymes known as haloacid dehalogenases are capable of cleaving the carbon-halogen bond in haloalkanoic acids. nih.gov These enzymes typically operate via a hydrolytic mechanism, where a water molecule is used to replace the halogen atom. The reaction mechanism for these dehalogenases often involves a nucleophilic attack by an amino acid residue (like aspartate) on the α-carbon, displacing a chloride ion. This forms a covalent ester intermediate, which is subsequently hydrolyzed to release the corresponding hydroxy acid product, in this case, 2-hydroxyhexanoic acid. nih.gov

There are several classes of haloacid dehalogenases, some of which are stereospecific, acting on either D- or L-isomers of 2-haloalkanoic acids, while others can act on both. nih.govnih.gov Studies on various haloacid-utilizing bacteria have shown that the efficiency of dehalogenation can be influenced by the structure of the substrate, including the length of the carbon chain. For instance, some dehalogenases show decreased activity with an increase in the chain length of the haloacid. nih.gov

Chemical methods for dehalogenation are also relevant. Reductive dehalogenation, often employing electrochemical methods or metal catalysts, is a common strategy for dechlorinating organic pollutants analogous to this compound, such as dichloroacetic acid (DCA) and trichloroacetic acid (TCA). researchgate.nettaylorandfrancis.com These processes can involve single electron transfer steps to the chlorinated molecule, leading to the cleavage of the carbon-chlorine bond and the formation of radical intermediates. acs.org Another chemical method involves catalytic hydrogenation, for example, using hydrogen gas (H₂) over a palladium on carbon (Pd/C) catalyst, which has been shown to dehalogenate related α,α-dichloro compounds. acs.org

Role in Reactive Intermediate Formation

Chemical reactions often proceed through high-energy, short-lived species known as reactive intermediates. lumenlearning.com In the chemistry of this compound and related compounds, several types of intermediates are plausible.

Radical Intermediates: During reductive dehalogenation processes, the transfer of an electron to the molecule can lead to the formation of a radical anion. This intermediate can then expel a chloride ion to form a dichloroalkyl radical. Such radical intermediates are proposed in the visible-light-driven catalytic dehalogenation of trichloroacetic acid. acs.org Similarly, the oxidation of the related 2,2-dichloroalkanals with nitric acid is also suggested to proceed via a radical mechanism. researchgate.net

Carbene Intermediates: Carbenes are neutral species containing a divalent carbon atom. Dichlorocarbene (:CCl₂), a well-studied carbene, is typically generated from chloroform (B151607) via α-elimination using a strong base. byjus.comlibretexts.org It is conceivable that under strongly basic conditions, this compound could be deprotonated at the carboxylic acid group, and a subsequent strong base could potentially attempt to abstract a proton (if one were present) or induce elimination to form a carbene-like species, though this is less common for α,α-dihalocarboxylic acids compared to haloforms.

Acyl-Metal Intermediates: In certain catalytic reactions, the carboxylic acid group can be involved in the formation of intermediates. For example, in couplings catalyzed by N-Heterocyclic Carbenes (NHCs), carboxylic acids can react to form acyl azolium intermediates. nih.gov

Table 1: Potential Reactive Intermediates in the Chemistry of this compound

| Intermediate Type | Plausible Formation Pathway | Significance |

|---|---|---|

| Radical Anion | Electron transfer during reductive dehalogenation | Initiates the cleavage of the C-Cl bond. |

| Dichloroalkyl Radical | Loss of a chloride ion from the radical anion | A key intermediate in radical-based dehalogenation pathways. |

| Dichlorocarbene | α-elimination from a related precursor (e.g., chloroform) | Highly reactive species capable of insertion and cycloaddition reactions. byjus.comlibretexts.org |

| Acyl Azolium Ion | Reaction with an N-Heterocyclic Carbene (NHC) | Activates the carboxylic acid group for coupling reactions. nih.gov |

Oxidation and Reduction Chemistry of the Dichlorohexanoic Framework

The oxidation state of the α-carbon in this compound makes it relatively stable to further oxidation, while the carboxylic acid group is susceptible to reduction by powerful reducing agents.

Oxidation: The this compound framework is generally resistant to further oxidation at the α-carbon under standard conditions. Indeed, this compound is itself the product of the oxidation of 2,2-dichlorohexanal (B1608203). Common oxidizing agents used for this transformation include nitric acid (HNO₃) in the presence of a catalyst like sodium nitrite (B80452) (NaNO₂), or potassium permanganate (B83412) (KMnO₄). researchgate.netresearchgate.net The stability of the α,α-dichloro moiety to these oxidants highlights the robustness of this structural motif.

Reduction: The carboxylic acid functional group can be reduced to a primary alcohol. This transformation, however, requires a strong reducing agent. Lithium aluminum hydride (LiAlH₄) is a powerful reagent capable of reducing carboxylic acids, esters, and other carbonyl compounds to alcohols. masterorganicchemistry.comyoutube.comlibretexts.org In the case of this compound, reduction with LiAlH₄ would be expected to yield 2,2-dichlorohexan-1-ol. The mechanism involves the initial deprotonation of the acidic carboxylic proton, followed by hydride attack on the carbonyl carbon. chemistrysteps.com

In contrast, milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce carboxylic acids. libretexts.orgchemicalforums.com This difference in reactivity allows for selective reductions in molecules containing multiple functional groups.

Table 2: Summary of Oxidation and Reduction Reactions

| Reaction Type | Reagent(s) | Starting Material | Product |

|---|---|---|---|

| Oxidation | HNO₃/NaNO₂ or KMnO₄ | 2,2-Dichlorohexanal | This compound researchgate.netresearchgate.net |

| Reduction | LiAlH₄ | This compound | 2,2-Dichlorohexan-1-ol masterorganicchemistry.comlibretexts.org |

| Reduction | NaBH₄ | This compound | No reaction libretexts.orgchemicalforums.com |

Derivatives of 2,2 Dichlorohexanoic Acid: Synthesis and Chemical Utility

Carboxylic Acid Derivatives

The carboxyl group of 2,2-dichlorohexanoic acid is a primary site for derivatization, enabling its conversion into more reactive intermediates or products with different functionalities, such as esters, amides, and acid halides.

The conversion of carboxylic acids into esters and amides is a fundamental transformation in organic synthesis.

Esters are typically synthesized by reacting a carboxylic acid with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. vvc.edu This equilibrium reaction often requires using an excess of one reactant or the removal of water to drive it towards the product. uomustansiriyah.edu.iq

Amides are formed from the reaction of a carboxylic acid with ammonia (B1221849) or a primary or secondary amine. vvc.edu Direct reaction requires high temperatures, so the carboxylic acid is often "activated" first. A highly effective method for both ester and amide synthesis involves the initial conversion of the carboxylic acid into a more reactive derivative, such as an acid chloride. libretexts.orgorgsyn.org The resulting acid chloride reacts readily with alcohols to form esters or with amines to produce amides in high yields under mild conditions. libretexts.orgorganic-chemistry.org For instance, an acid chloride can be added dropwise to a solution of an amine to form the corresponding amide. orgsyn.org

| Derivative | Reaction Name/Type | Reactants | Typical Conditions |

|---|---|---|---|

| Ester | Fischer Esterification | This compound + Alcohol | Acid catalyst (e.g., H₂SO₄), heat, removal of water |

| Ester | Acylation | 2,2-Dichlorohexanoyl Chloride + Alcohol | Often in the presence of a non-nucleophilic base (e.g., pyridine) |

| Amide | Acylation | 2,2-Dichlorohexanoyl Chloride + Amine/Ammonia | Two equivalents of amine are often used, one to form the amide and one to neutralize the HCl byproduct uomustansiriyah.edu.iq |

Converting this compound into its corresponding acid halide, most commonly 2,2-dichlorohexanoyl chloride, dramatically increases its reactivity as an acylating agent. qorganica.com This transformation is a key step for synthesizing esters and amides under milder conditions than direct methods. libretexts.org

The most common reagent used for this purpose is thionyl chloride (SOCl₂). libretexts.orgqorganica.com The reaction proceeds by converting the carboxylic acid's hydroxyl group into a chlorosulfite intermediate, which is an excellent leaving group. A subsequent nucleophilic attack by the chloride ion generated in the process leads to the formation of the acid chloride. libretexts.org A significant advantage of using thionyl chloride is that the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which can be easily removed from the reaction mixture, simplifying purification. qorganica.commnstate.edu

| Reagent | Formula | Byproducts | Reference |

|---|---|---|---|

| Thionyl Chloride | SOCl₂ | SO₂, HCl | libretexts.orgqorganica.commnstate.edu |

| Oxalyl Chloride | (COCl)₂ | CO, CO₂, HCl | orgsyn.org |

| Phosphorus Pentachloride | PCl₅ | POCl₃, HCl |

Advanced Functionalization Strategies

Beyond derivatization of the carboxyl group, the this compound scaffold allows for more complex modifications, including the introduction of new substituents and its incorporation into larger hybrid molecules.

The two chlorine atoms at the α-position are not merely passive structural elements; they offer opportunities for further functionalization. Although the gem-dichloro group is relatively stable, these chlorine atoms can potentially be replaced by other functional groups through nucleophilic substitution reactions under specific conditions. Analogous compounds, such as 2,2-dichlorohexanal (B1608203), can undergo substitution of the chlorine atoms with nucleophiles like sodium methoxide (B1231860) or potassium cyanide. Similarly, studies on 2,6-dibromohexanoic acid show that the bromine atoms can be replaced by nucleophiles such as hydroxide (B78521) or amines to create a variety of substituted hexanoic acids. These examples suggest that this compound could serve as a precursor to α-amino, α-hydroxy, or other α-substituted acids.

Furthermore, the chlorine atom in related monochloro-acids, such as 6-chlorohexanoic acid, can act as an electrophilic site, allowing the entire molecule to be grafted onto other structures, like polymers. nih.gov

A sophisticated strategy in medicinal chemistry and materials science involves the creation of hybrid molecules, where distinct chemical scaffolds are combined to achieve novel properties. This compound and its analogues are valuable components in this approach.

For example, halogenated acids like chlorohexanoic acid can be reacted with hydroxyl-bearing polymers, such as polyvinyl alcohol, to create functionalized polymers with tailored properties. google.com This approach allows for the introduction of carboxylic acid groups onto a polymer backbone. A similar concept has been used to create molecularly imprinted organic-inorganic hybrid materials using 2,4-dichlorophenoxyacetic acid, where the dichloro-acid structure is embedded within a larger polymer matrix for selective recognition applications. nih.gov

Nature also provides a blueprint for such hybrid structures. The potent lipopeptide hectochlorin (B1195744), a natural product isolated from cyanobacteria, contains a 5,5-dichlorohexanoic acid unit as a key structural component. wikipedia.org In the biosynthesis of hectochlorin, hexanoic acid is dichlorinated and then incorporated into a larger peptide-polyketide framework. wikipedia.org This demonstrates the role of a dichloro-acid as a building block for complex, biologically active hybrid molecules.

| Chloro-Acid Component | Hybrid Structure Type | Resulting Molecule/Material | Application/Significance |

|---|---|---|---|

| Chlorohexanoic acid | Functionalized Polymer | Carboxymethylated polyvinyl alcohol | Creation of polymers with new functionalities google.com |

| 2,4-Dichlorophenoxyacetic acid | Molecularly Imprinted Polymer | Organic-inorganic hybrid monolith | Selective solid-phase microextraction nih.gov |

| 5,5-Dichlorohexanoic acid | Natural Product (Lipopeptide) | Hectochlorin | Biologically active molecule with antifungal and cytotoxic properties wikipedia.org |

Applications as Intermediates in Complex Organic Synthesis

Due to its multiple reactive sites, this compound and its derivatives are valuable intermediates for constructing more complex molecules. The synthesis of the natural product hectochlorin is a prime example, where a dichlorinated hexanoic acid unit serves as a crucial starting block for a multistep biosynthetic and synthetic pathway. wikipedia.orgresearchgate.net

Furthermore, the corresponding aldehyde, 2,2-dichlorohexanal, which can be formed by the reduction of this compound, is a versatile intermediate in its own right. It has been used in combinatorial chemistry to generate libraries of hydrofuroquinoline compounds, which are scaffolds of interest for their potential biological activities. The synthetic accessibility of the aldehyde from the acid (and vice versa) means that this compound is intrinsically valuable as a precursor to these and other complex heterocyclic systems. The utility of analogous bromo-compounds like 2,6-dibromohexanoic acid as versatile building blocks in the synthesis of complex organic molecules further underscores the potential of this compound as a key intermediate.

Precursors for Specialty Chemicals

This compound serves as a key intermediate in the production of various specialty chemicals. nih.gov The reactivity of the dichloro-functionalized carbon atom allows for a range of chemical transformations, leading to the synthesis of molecules with specific industrial applications.

One of the primary applications of this compound and its derivatives is in the development of novel agricultural chemicals. For instance, derivatives of similar dihalogenated carboxylic acids, such as 2,6-dibromohexanoic acid, have been utilized as precursors for carboxamide fungicides, which are effective against various plant pathogens. The core structure provided by the hexanoic acid chain, combined with the reactive halogenated sites, allows for the systematic modification and optimization of the final product's properties.

The synthesis of these specialty chemicals often involves nucleophilic substitution reactions at the carbon atom bearing the two chlorine atoms. The specific reaction conditions and the choice of nucleophile determine the final product.

Table 1: Examples of Specialty Chemicals Derived from Halogenated Hexanoic Acids

| Precursor | Derivative Class | Potential Application |

|---|---|---|

| 2,6-Dibromohexanoic Acid | Carboxamide Fungicides | Agriculture (Antifungal Agents) |

This table is illustrative and based on the applications of a structurally similar compound, 2,6-dibromohexanoic acid, to highlight the potential of dihalogenated hexanoic acids as precursors for specialty chemicals.

Building Blocks for Advanced Organic Molecules

In addition to its role as a precursor for specialty chemicals, this compound is a fundamental building block for the construction of more complex and advanced organic molecules. pubcompare.aisigmaaldrich.comsigmaaldrich.com Organic building blocks are functionalized molecules that form the basic components for the modular assembly of larger molecular architectures. sigmaaldrich.comsigmaaldrich.com The presence of both a carboxylic acid group and a gem-dichloro functionality makes this compound a versatile tool in multi-step organic synthesis. uomustansiriyah.edu.iq

The carboxylic acid moiety can be readily converted into other functional groups, such as esters, amides, and acid chlorides, providing a handle for further synthetic manipulations. uomustansiriyah.edu.iq Simultaneously, the dichlorinated carbon can participate in a variety of reactions, including dehalogenation, elimination, and substitution, to introduce new functionalities and build molecular complexity.

Research in areas such as medicinal chemistry and materials science often relies on the availability of such versatile building blocks to create novel compounds with desired properties. sigmaaldrich.com For example, the synthesis of isotopically labelled compounds, which are crucial tools in mechanistic studies and metabolic research, can utilize derivatives of dichlorinated acids. A known method describes the synthesis of [1,2-¹³C₂]5,5-dichlorohexanoic acid, highlighting its utility in preparing specifically labeled molecules for advanced scientific investigation. researchgate.net

The strategic incorporation of the this compound unit into a larger molecular framework can impart specific physical and chemical properties to the target molecule. ontosight.ai The chlorine atoms, for instance, can influence the molecule's lipophilicity, electronic properties, and metabolic stability, which are critical parameters in the design of new pharmaceuticals and materials. uran.ua

Table 2: Synthetic Utility of this compound as a Building Block

| Reaction Type | Functional Group Transformation | Resulting Molecular Feature |

|---|---|---|

| Esterification | Carboxylic Acid → Ester | Protection or modification of the acid functionality |

| Amidation | Carboxylic Acid → Amide | Introduction of a stable amide linkage |

| Reduction | Carboxylic Acid → Alcohol | Conversion to a primary alcohol |

| Dehalogenation | Dichloroalkane → Alkane/Alkene | Removal of chlorine atoms to form a saturated or unsaturated system |

This table summarizes some of the fundamental transformations that this compound can undergo, showcasing its versatility as a building block in organic synthesis. uomustansiriyah.edu.iqmsu.edu

Advanced Analytical Methodologies for 2,2 Dichlorohexanoic Acid

Chromatographic Separation Techniques

Chromatography, a cornerstone of analytical chemistry, is the primary approach for the analysis of 2,2-dichlorohexanoic acid. Both gas and liquid chromatography platforms are employed, each offering distinct advantages depending on the sample matrix and analytical objectives.

Gas Chromatography (GC) Applications

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step is typically required to convert the analyte into a more volatile form suitable for GC analysis. nih.gov This process, often involving esterification, enhances thermal stability and improves chromatographic behavior. nih.gov

Gas chromatography coupled with an electron capture detector (GC-ECD) is an established method for analyzing halogenated compounds. The ECD is highly sensitive to electrophilic functional groups, such as the chlorine atoms in this compound, making it an ideal detector for trace-level analysis.

The principle of GC-ECD involves the passage of the column effluent through a chamber containing a radioactive source (typically Nickel-63) that emits beta particles. These particles ionize the carrier gas, creating a steady stream of free electrons and a constant baseline current. When an electrophilic compound like a chlorinated acid ester elutes from the column, it captures some of these electrons, causing a decrease in the current. This drop in current is measured as a peak.

For the analysis of this compound, the carboxylic acid group must first be derivatized, for example, by converting it to its methyl or 2-chloroethyl ester. nih.gov This derivatization increases the volatility of the compound for GC separation. The resulting ester, containing two chlorine atoms, will produce a strong response from the ECD. While highly sensitive, a significant drawback of GC-ECD is that it can produce numerous background peaks, which may complicate peak identification based solely on retention time. nih.gov Therefore, confirmation using a more specific detector like a mass spectrometer is often necessary. nih.gov

Table 1: Illustrative GC-ECD Parameters for Haloacid Analysis (Note: This table is based on methods for similar halogenated acids, as specific data for this compound is not readily available. Parameters would require optimization.)

| Parameter | Example Value | Source |

| Derivatizing Agent | BCl₃/2-chloroethanol or Diazomethane | nih.gov |

| Column | Capillary column (e.g., DB-5MS) | epa.gov |

| Injector Temperature | 200 - 280 °C | researchgate.netunipi.it |

| Oven Program | Temperature gradient (e.g., 80°C to 320°C) | epa.gov |

| Detector | Electron Capture Detector (ECD) | thermofisher.com |

| Carrier Gas | Helium or Nitrogen | epa.gov |

Gas chromatography-mass spectrometry (GC-MS) combines the separation power of GC with the highly specific and sensitive detection capabilities of MS. This "gold standard" technique provides not only quantitative data but also structural information, which is crucial for definitive compound identification. researchgate.netthermofisher.com

Following separation on the GC column, the derivatized this compound molecules enter the mass spectrometer's ion source. Here, they are ionized, typically by electron impact (EI), which fragments the molecules into a predictable pattern of ions. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for the compound. This spectrum serves as a chemical "fingerprint," allowing for unambiguous identification. researchgate.net

For quantitative analysis, the instrument can be operated in selected ion monitoring (SIM) mode. In SIM mode, the mass spectrometer is set to detect only a few specific, characteristic ions of the target analyte, rather than scanning the full mass range. nih.gov This approach significantly enhances sensitivity and reduces background noise, allowing for very low detection limits. unipi.it GC-MS methods have been successfully developed for various haloacetic acids and short-chain fatty acids in diverse matrices. nih.govresearchgate.netnih.gov

Table 2: Typical GC-MS Method Parameters for Fatty Acid Analysis (Note: This table is based on general methods for derivatized fatty acids. Specific conditions for this compound ester would be optimized.)

| Parameter | Example Value | Source |

| Derivatization | Methylation (e.g., with BF₃-methanol) | nih.gov |

| GC Column | Fused silica (B1680970) capillary column (e.g., HP-5MS) | unipi.it |

| Injection Mode | Splitless | researchgate.netunipi.it |

| Carrier Gas | Helium | nih.gov |

| Oven Temperature Program | Initial hold, then ramp (e.g., 55°C to 190°C) | nih.gov |

| Ion Source Temperature | 200 - 250 °C | nih.gov |

| MS Acquisition Mode | Full Scan (for identification) or SIM (for quantification) | researchgate.netnih.gov |

High-Performance Liquid Chromatography (HPLC) Methods

High-performance liquid chromatography (HPLC) is a versatile technique that separates compounds based on their interactions with a stationary phase and a liquid mobile phase. A key advantage of HPLC for analyzing acidic compounds like this compound is that derivatization is often not required, which simplifies sample preparation and avoids potential artifacts. nih.gov

Reverse-phase HPLC (RP-HPLC) is the most common mode of liquid chromatography. It utilizes a nonpolar stationary phase (typically with C8 or C18 alkyl chains bonded to silica) and a polar mobile phase (usually a mixture of water and a solvent like acetonitrile (B52724) or methanol). ionsource.com

In RP-HPLC, compounds are separated based on their hydrophobicity. ionsource.com More hydrophobic (less polar) compounds interact more strongly with the stationary phase and are retained longer, while more hydrophilic (more polar) compounds elute earlier. The retention of this compound can be controlled by adjusting the composition of the mobile phase; increasing the proportion of the organic solvent will decrease its retention time. chromatographyonline.com To ensure good peak shape for acidic analytes, a small amount of acid (e.g., acetic acid, formic acid, or phosphoric acid) is often added to the mobile phase to suppress the ionization of the carboxyl group. ionsource.comaocs.org Detection is commonly performed using a UV detector, as carboxylic acids exhibit absorbance in the short UV wavelength range (around 205-210 nm). aocs.orgshimadzu.co.kr

Table 3: General RP-HPLC Conditions for Organic Acid Analysis

| Parameter | Example Condition | Source |

| Stationary Phase | C18 (Octadecylsilyl) | ionsource.comaocs.org |

| Mobile Phase | Acetonitrile/Water or Methanol/Water mixture | ionsource.comaocs.org |

| Mobile Phase Modifier | 0.1% Acetic Acid or Phosphoric Acid | ionsource.comnih.gov |

| Flow Rate | 0.5 - 1.0 mL/min | cfs.gov.hk |

| Detection | UV at 210-220 nm | shimadzu.co.krcfs.gov.hk |

| Temperature | 25 °C | cfs.gov.hk |

Ion-exchange chromatography (IEC) separates molecules based on their net charge. uomustansiriyah.edu.iqpurolite.com The stationary phase consists of a resin with covalently attached charged functional groups. In anion-exchange chromatography, these groups are positive and will bind negatively charged molecules (anions), such as the carboxylate form of this compound. purolite.comconductscience.com Molecules are eluted by changing the pH or increasing the ionic strength of the mobile phase, which disrupts the electrostatic interactions. uomustansiriyah.edu.iq

Ion-exclusion chromatography (IEC) is a related technique particularly suited for separating weak acids from strong acids. shimadzu.co.kr The stationary phase is typically a sulfonated polystyrene-divinylbenzene resin, which carries a negative charge. interchim.fr When a sample is introduced, strong acids are completely ionized and are repelled by the negatively charged stationary phase (ion exclusion), causing them to elute quickly. shimadzu.co.kr Weaker acids, like this compound, are not fully ionized in the acidic mobile phase. This allows them to partition into the pores of the resin, leading to longer retention times and enabling their separation from other components. shimadzu.co.krinterchim.fr The mobile phase is usually a dilute acid solution, such as sulfuric acid. interchim.fr

Table 4: Principles of Ion-Based Chromatography for Acid Separation

| Technique | Stationary Phase Principle | Analyte Interaction | Typical Mobile Phase | Source |

| Anion-Exchange | Positively charged functional groups | Electrostatic attraction of the negatively charged carboxylate ion (R-COO⁻) | Salt gradient or pH gradient | uomustansiriyah.edu.iqpurolite.comresearchgate.net |

| Ion-Exclusion | Negatively charged functional groups (sulfonated resin) | Repulsion of fully dissociated strong acids; partitioning of partially dissociated weak acids into resin pores | Dilute mineral acid (e.g., H₂SO₄) | shimadzu.co.krinterchim.fr |

Mixed-Mode Chromatography

Mixed-mode chromatography (MMC) has emerged as a powerful tool for the analysis of ionizable compounds like this compound. This technique utilizes stationary phases with multiple interaction capabilities, such as reversed-phase and ion-exchange, allowing for enhanced separation of complex mixtures. lcms.czdiva-portal.org The retention of analytes in MMC can be finely tuned by adjusting mobile phase parameters like pH, ionic strength, and organic modifier content. diva-portal.org

For acidic compounds, including halogenated carboxylic acids, MMC columns that combine weak anion exchange and reversed-phase functionalities are particularly effective. nih.gov This dual retention mechanism allows for the simultaneous analysis of compounds with varying polarities and chain lengths. nih.gov The ability to operate under diverse mobile phase conditions, including 100% aqueous or pure organic phases, provides significant flexibility in method development. lcms.cz The separation of various organic acids has been successfully demonstrated using mixed-mode liquid chromatography coupled with mass spectrometry (MMLC-MS/MS), highlighting its potential for the analysis of this compound. nih.govlcms.cz

| Parameter | Description | Source |

| Stationary Phase | Combines reversed-phase (e.g., C18) and ion-exchange (e.g., weak anion exchange) functionalities. | lcms.czdiva-portal.org |

| Mobile Phase | Typically consists of an aqueous buffer and an organic modifier (e.g., acetonitrile, methanol). pH and buffer concentration are critical for controlling retention. | lcms.czdiva-portal.org |

| Detection | Commonly coupled with mass spectrometry (MS/MS) for high selectivity and sensitivity. | nih.govlcms.cz |

| Advantages | Enhanced selectivity for ionizable compounds, ability to separate complex mixtures, and flexibility in method development. | lcms.czdiva-portal.org |

Sample Preparation and Derivatization for Quantitative Analysis

Extraction Techniques from Complex Matrices

The analysis of this compound from complex matrices such as environmental or biological samples often requires an efficient extraction step to isolate the analyte and remove interferences. Solid-phase extraction (SPE) is a widely used technique for this purpose. For acidic compounds, weak anion exchange (WAX) SPE cartridges are particularly suitable. nih.gov

In a typical procedure, the sample is loaded onto the SPE cartridge, where the analyte is retained. The cartridge is then washed to remove interfering substances, and the analyte is subsequently eluted with a suitable solvent, often a mixture of an organic solvent and a pH-modifying agent like ammonia (B1221849). nih.gov For instance, a method for analyzing perfluoroalkylated acids involved extracting water samples with Oasis WAX cartridges and eluting with 5% ammonia in methanol. nih.gov Similar principles can be applied to the extraction of this compound.

Another approach involves liquid-liquid extraction (LLE). For example, in the analysis of chlorinated herbicides from water, samples are extracted with diethyl ether. epa.gov For solid matrices like soil, a mixture of acetone (B3395972) and diethyl ether can be employed. epa.gov The choice of extraction solvent and technique depends on the specific matrix and the physicochemical properties of this compound.

A study on the capture of G-protein coupled receptors from E. coli lysate utilized a macroporous silica gel modified with 6-chlorohexanoic acid. rsc.org This demonstrates the potential for using modified solid phases for the selective extraction of specific compounds from complex biological mixtures. rsc.orgchrom-china.comrsc.org

Derivatization Procedures (e.g., with Diazomethane)

Gas chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. However, carboxylic acids like this compound are often polar and non-volatile, making them unsuitable for direct GC analysis. colostate.edu Derivatization is therefore a crucial step to convert the carboxylic acid into a more volatile and less polar derivative.

Alkylation, particularly methylation, is a common derivatization method for carboxylic acids. colostate.edu Diazomethane (CH₂N₂) is a highly effective reagent for this purpose, reacting rapidly and quantitatively with carboxylic acids to form methyl esters. wordpress.com This reaction proceeds instantaneously and typically generates few byproducts. wordpress.com

The resulting methyl ester of this compound is more amenable to GC analysis. Trimethylsilyldiazomethane is presented as a safer alternative to diazomethane, though it reacts more slowly. wordpress.comnih.gov Other derivatization techniques for carboxylic acids include silylation (e.g., using BSTFA) and pentafluorobenzylation. epa.govcolostate.edusigmaaldrich.com The choice of derivatization reagent depends on the specific analytical requirements and the detector being used. colostate.edu For instance, pentafluorobenzyl derivatives are highly sensitive to electron capture detection (ECD). epa.gov

Spectroscopic Characterization Techniques

Mass Spectrometry Profiling

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive detection of this compound. When coupled with a chromatographic separation technique like GC or LC, it provides a powerful analytical platform.

In GC-MS, the derivatized this compound (e.g., as its methyl ester) is separated on the GC column and then introduced into the mass spectrometer. The electron ionization (EI) mass spectrum will exhibit a molecular ion peak and characteristic fragment ions, which can be used for identification. The fragmentation pattern will be influenced by the presence of the two chlorine atoms, leading to a distinctive isotopic pattern.

In LC-MS, this compound can be analyzed directly or after derivatization. Electrospray ionization (ESI) is a common ionization technique for LC-MS. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed. Tandem mass spectrometry (MS/MS) can be used for further structural confirmation and to enhance selectivity and sensitivity by monitoring specific fragmentation transitions (multiple reaction monitoring, MRM). chrom-china.com The fragmentation of the precursor ion will provide valuable structural information.

Atomic Spectroscopic Detection for Elemental Analysis

Atomic absorption spectroscopy (AAS) is a highly sensitive technique used for determining the concentration of specific metallic elements in a sample. scimed.co.uk While not directly applicable to the analysis of the intact this compound molecule, it can be employed for elemental analysis, specifically for quantifying the chlorine content after appropriate sample decomposition.

The process involves atomizing the sample, typically by flame or electrothermal methods, to convert the analyte into free gaseous atoms. scimed.co.uklibretexts.org A light source specific to the element of interest (in this case, chlorine, though less common for AAS) is passed through the atomized sample, and the amount of light absorbed is proportional to the concentration of the element. scimed.co.uk

AAS is known for its high accuracy, with results typically in the range of 0.5-5% accuracy, and its ability to measure concentrations at the parts per billion level. scimed.co.uklibretexts.org More commonly for halogen analysis, techniques like inductively coupled plasma mass spectrometry (ICP-MS) or combustion ion chromatography would be employed for elemental quantification. These methods offer high sensitivity and can provide isotopic information.

Computational and Theoretical Studies on 2,2 Dichlorohexanoic Acid

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are employed to understand the dynamic nature of 2,2-dichlorohexanoic acid and its potential interactions with macromolecules. These methods allow for the exploration of the molecule's conformational landscape and its binding affinity to relevant biological targets.

Conformational Analysis and Molecular Dynamics

Conformational analysis of this compound involves identifying the stable arrangements of its atoms in three-dimensional space, known as conformers, and determining their relative energies. Due to the rotation around its single bonds, particularly the C-C bonds of the hexanoic acid chain, the molecule can adopt various conformations. Molecular dynamics (MD) simulations can further elucidate the dynamic behavior of these conformers over time, providing a more realistic picture of the molecule's flexibility in different environments.

While specific experimental or detailed computational studies on the conformational preferences of this compound are not extensively available in publicly accessible literature, theoretical calculations would likely focus on the dihedral angles along the carbon backbone. The presence of two chlorine atoms on the alpha-carbon significantly influences the electronic distribution and steric hindrance, which in turn dictates the most stable conformations.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kcal/mol) | Population (%) at 298 K |

|---|---|---|---|

| Anti | 180° | 0.00 | 65.2 |

| Gauche (+) | +60° | 0.85 | 17.4 |

Note: This table is illustrative and based on general principles of conformational analysis for similar molecules. Specific computational studies are required for accurate data for this compound.

Computational Docking Studies with Relevant Macromolecules

Computational docking is a method used to predict the preferred orientation of a molecule when it binds to a second molecule, typically a larger macromolecule like a protein or enzyme, to form a stable complex. For this compound, docking studies could be instrumental in identifying potential biological targets and understanding the molecular basis of its activity.

These studies would involve computationally placing the this compound molecule into the binding site of a target macromolecule and calculating the binding affinity, which is an estimation of the strength of the interaction. Key interactions often involve hydrogen bonds with the carboxylic acid group and hydrophobic interactions with the hexyl chain. The chlorine atoms can also participate in halogen bonding, which could be a crucial factor in its binding specificity.

Quantum Mechanical Calculations

Quantum mechanical (QM) calculations provide a more fundamental understanding of the electronic structure and reactivity of this compound. These methods are based on the principles of quantum mechanics and can yield highly accurate predictions of molecular properties.

Electronic Structure and Reactivity Predictions

QM calculations can determine the distribution of electrons within the this compound molecule, which is fundamental to understanding its chemical behavior. Properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and partial atomic charges can be calculated. The energy gap between the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) is a key indicator of the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.

The electron-withdrawing nature of the two chlorine atoms at the C2 position is expected to significantly influence the acidity of the carboxylic acid group and the reactivity of the adjacent carbon atoms.

Table 2: Predicted Electronic Properties of this compound from Hypothetical QM Calculations

| Property | Value |

|---|---|

| HOMO Energy | -7.2 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 6.7 eV |

Note: These values are hypothetical and serve as examples of the data that would be generated from quantum mechanical calculations.

Theoretical Investigations of Reaction Pathways and Energetics

Theoretical calculations can be used to map out the potential energy surface for chemical reactions involving this compound. This allows for the determination of the most likely reaction mechanisms, the identification of transition states, and the calculation of activation energies. Such studies could investigate, for example, the mechanism of its dehalogenation or its reactions with biological nucleophiles. Understanding the energetics of these pathways is crucial for predicting the compound's metabolic fate and potential toxicity.

Enzyme-Substrate Interaction Dynamics

To gain a deeper understanding of how this compound interacts with enzymes, molecular dynamics simulations of the enzyme-substrate complex can be performed. These simulations can reveal the dynamic changes that occur in both the enzyme and the substrate upon binding and during the catalytic process.

These simulations can track the movement of individual atoms over time, providing insights into the stability of the binding pose predicted by docking studies, the role of specific amino acid residues in the active site, and the conformational changes that may be necessary for catalysis. By observing the dynamic interactions, researchers can better understand the mechanism of enzyme inhibition or substrate conversion. Detailed computational studies focusing specifically on the interaction dynamics of this compound with enzymes are not widely reported. Such studies would be valuable in the fields of toxicology and drug development.

Haloacid Dehalogenase Interactions with Chloroalkanoic Acids

Haloacid dehalogenases are enzymes that catalyze the hydrolytic cleavage of carbon-halogen bonds in haloalkanoic acids, converting them into less toxic hydroxyalkanoic acids. frontiersin.orgnih.govresearchgate.netnih.gov Computational studies, such as molecular docking simulations, have been instrumental in elucidating the interactions between these enzymes and their chloroalkanoic acid substrates.

A notable in silico analysis investigated the interaction of haloacid dehalogenase from Bacillus cereus IndB1 (Bcfd1) with a series of 2-chloroalkanoic acids, including L-2-chlorohexanoic acid (L2CH) and D-2-chlorohexanoic acid (D2CH). nih.gov This study revealed that these substrates bind to the active site of the enzyme. The predicted structure of the Bcfd1 protein consists of two domains: a main domain with a Rossmannoid fold and a cap domain. nih.govdoaj.org The interaction is primarily governed by the formation of hydrogen bonds and is influenced by the length of the alkyl chain of the substrate. nih.gov

The orientation of the carboxylic group of the chloroalkanoic acids within the active site is crucial for the catalytic activity. In the case of the Bcfd1 enzyme, four key amino acid residues, Met1, Asp2, Cys33, and Lys204, were identified as playing a significant role in orienting the carboxylate group of the substrates through the formation of hydrogen bonds. nih.govdoaj.orgresearchgate.net This precise orientation positions the substrate for the subsequent cleavage of the carbon-halogen bond.

Prediction of Binding Affinity and Substrate Range

Molecular docking simulations are a powerful tool for predicting the binding affinity between a ligand, such as a chloroalkanoic acid, and a protein. This affinity is often expressed as docking energy, with lower energy values indicating a more favorable binding interaction.

In the computational study of the Bcfd1 dehalogenase, the docking energies for various 2-chloroalkanoic acids were calculated. A key finding was that the docking energy generally decreases as the length of the alkyl chain of the substrate increases. nih.govdoaj.org However, for ligands with more than three carbon atoms, including 2-chlorohexanoic acid, it was observed that they could also bind to a secondary binding pocket, which might imply a lower affinity or a different mode of interaction for longer-chain substrates. nih.gov

The following table summarizes the predicted binding affinities (docking scores) for various 2-chloroalkanoic acids with the Bcfd1 enzyme, illustrating the trend with increasing carbon chain length.

| Substrate | Number of Carbon Atoms | Docking Score (kcal/mol) |

| Monochloroacetic acid (MCA) | 2 | -3.6 |

| L-2-chloropropionic acid (L2CP) | 3 | -4.1 |

| D-2-chloropropionic acid (D2CP) | 3 | -4.1 |

| L-2-chlorobutanoic acid (L2CB) | 4 | -4.4 |

| D-2-chlorobutanoic acid (D2CB) | 4 | -4.4 |

| L-2-chloropentanoic acid (L2CPn) | 5 | -4.7 |

| D-2-chloropentanoic acid (D2CPn) | 5 | -4.7 |

| L-2-chlorohexanoic acid (L2CH) | 6 | -4.9 |

| D-2-chlorohexanoic acid (D2CH) | 6 | -4.9 |

This data is derived from a study on 2-chloroalkanoic acids and is presented as an approximation for the behavior of this compound. nih.gov

These computational predictions of binding affinity are crucial for understanding the substrate range of a particular haloacid dehalogenase. The size and shape of the active site are determining factors for the range of substrates an enzyme can accommodate. nih.gov

Identification of Catalytically Important Amino Acid Residues

Computational and site-directed mutagenesis studies have been pivotal in identifying the specific amino acid residues that are essential for the catalytic function of haloacid dehalogenases. uniprot.orgcolab.ws These residues can be involved in substrate binding, catalysis, or maintaining the structural integrity of the active site.

For the haloacid dehalogenase from Bacillus cereus IndB1, molecular docking studies highlighted the importance of Met1, Asp2, Cys33, and Lys204 in binding the carboxylate group of 2-chloroalkanoic acids. nih.govresearchgate.net In other haloacid dehalogenases, different sets of residues have been identified as critical. For instance, in L-2-haloacid dehalogenase from Pseudomonas sp. YL, site-directed mutagenesis identified D10, K151, S175, and D180 as being significantly involved in catalysis. uniprot.orgcolab.ws

The catalytic mechanism of these enzymes often involves a catalytic triad of amino acid residues. nih.gov For example, in some haloalkane dehalogenases, this triad consists of a nucleophile (aspartic acid), a base (histidine), and a catalytic acid (aspartic or glutamic acid). nih.gov While the specific catalytic residues can vary between different dehalogenases, their identification through computational and experimental methods is fundamental to understanding the enzyme's mechanism of action.

The table below lists some of the key amino acid residues identified as important for the function of different haloacid dehalogenases.

| Enzyme | Organism | Important Amino Acid Residues | Role |

| Bcfd1 | Bacillus cereus IndB1 | Met1, Asp2, Cys33, Lys204 | Substrate binding (carboxylate orientation) nih.gov |

| L-2-haloacid dehalogenase | Pseudomonas sp. YL | D10, K151, S175, D180, R41, S118, T14, Y157, N177 | Catalysis and substrate binding uniprot.orgcolab.ws |

| DehE | Rhizobium sp. RC1 | Trp34, Phe37, Ser188 | Substrate binding jscienceheritage.com |

Environmental Dynamics and Biodegradation Research of 2,2 Dichlorohexanoic Acid

Microbial Degradation Pathways

The primary mechanism for the natural attenuation of chlorinated organic compounds in the environment is microbial degradation. researchgate.net Microorganisms have evolved a diverse array of enzymes and metabolic pathways capable of breaking down these often-recalcitrant xenobiotics. researchgate.netmdpi.com For chlorinated alkanoic acids, the initial and most critical step in biodegradation is the cleavage of the carbon-chlorine bond.

Dehalogenase enzymes are central to the biodegradation of halogenated xenobiotics. mdpi.com These enzymes catalyze the cleavage of carbon-halogen bonds, a crucial first step that typically detoxifies the compound and makes the resulting molecule more amenable to further microbial metabolism. nih.gov The haloacid dehalogenase superfamily, in particular, targets halogenated carboxylic acids. nih.govnih.gov They function by hydrolytically removing a halogen atom from the α-carbon (the second carbon atom), replacing it with a hydroxyl group from water. nih.gov This reaction converts a toxic haloacid into a less toxic 2-hydroxy acid, which can then be channeled into the microorganism's central metabolic pathways. nih.gov

Dehalogenases are broadly classified based on their substrate specificity and catalytic mechanisms. For instance, some are non-stereospecific and can act on both D- and L-isomers of a chiral compound, while others are highly specific to one isomer. kemdikbud.go.id The ability of these enzymes to act on di-halogenated compounds like 2,2-dichloropropionic acid (2,2-DCP), a structurally similar but shorter-chain analog of 2,2-dichlorohexanoic acid, highlights their potential for bioremediation of environments contaminated with such pollutants. kemdikbud.go.idnih.gov

Researchers have successfully isolated and identified numerous microbial strains from contaminated environments that are capable of utilizing chlorinated aliphatic compounds as their sole source of carbon and energy. nih.govjmicrobiol.or.krij-aquaticbiology.com This ability is almost invariably linked to the production of dehalogenase enzymes. nih.govij-aquaticbiology.com While specific studies on the isolation of strains that degrade this compound are not prominent, extensive research on its close analog, 2,2-dichloropropionic acid (2,2-DCP), provides strong evidence for the types of microorganisms involved in this process.

For example, a bacterial strain identified as Enterobacter sp. strain WM was isolated from soil and demonstrated the ability to grow on 2,2-DCP by producing dehalogenase. ij-aquaticbiology.comij-aquaticbiology.com Similarly, Burkholderia pseudomallei strain MF2 was shown to utilize 2,2-DCP as its sole carbon source. kemdikbud.go.id Other studies have identified a range of bacteria from genera including Pseudomonas, Alcaligenes, Arthrobacter, and Xanthobacter that are capable of degrading various haloalkanoic acids. researchgate.netnih.govnih.gov The isolation of these diverse microorganisms underscores the widespread potential for the biodegradation of chlorinated acids in nature.

| Microbial Strain/Genus | Degraded Compound(s) | Source of Isolation | Reference |

|---|---|---|---|

| Enterobacter sp. strain WM | 2,2-dichloropropionic acid (2,2-DCP) | Abandoned land/water sample | ij-aquaticbiology.comij-aquaticbiology.com |

| Burkholderia pseudomallei strain MF2 | 2,2-dichloropropionic acid (2,2-DCP) | Not specified | kemdikbud.go.id |

| Cupriavidus campinensis BJ71 | 2,4-dichlorophenoxyacetic acid (2,4-D) | Herbicide-treated wheat soil | nih.gov |

| Pseudomonas sp. | 2-Monochloropropionic acid | Soil | researchgate.net |

| Alcaligenes sp. | 2-Monochloroacetic acid | Soil | researchgate.net |

| Xanthobacter flavus | 2-chloropropionic acid, 2-monochloroacetic acid | Wastewater and rice paddy soil | jmicrobiol.or.kr |

Environmental Fate and Transport Mechanisms in Aquatic and Soil Systems

The environmental fate and transport of a chemical like this compound are governed by a combination of its intrinsic chemical properties and the characteristics of the receiving environment. epa.gov Key processes include partitioning between water, soil, and sediment, as well as chemical and biological degradation. epa.govnih.gov

As a carboxylic acid, the mobility of this compound in both aquatic and soil systems is significantly influenced by its acid dissociation constant (pKa) and the ambient pH. epa.govnih.gov In water with a pH above its pKa, the acid will exist predominantly in its ionized (anionic) form. This increases its water solubility and reduces its tendency to volatilize or adsorb to organic matter in soil and sediment. epa.gov Conversely, at a pH below its pKa, the non-ionized form will dominate, leading to greater potential for sorption.

In soil, the primary transport mechanisms are leaching through the soil profile with infiltrating water and surface runoff. blm.gov The extent of leaching is controlled by the degree of adsorption to soil particles, particularly soil organic matter and clay minerals. nih.gov While strong adsorption can retard movement and limit the compound's spread, it can also reduce its bioavailability to microorganisms, potentially slowing its degradation. nih.gov In aquatic systems, the compound will be transported by advection and dispersion and can partition between the water column, suspended solids, and bottom sediments. Its identification as a disinfection byproduct in drinking water confirms its potential occurrence in aquatic environments. dss.go.th

Research on Structural Factors Influencing Biodegradability

The biodegradability of a xenobiotic compound is not absolute but is heavily dependent on its molecular structure. epa.govlibretexts.org Several structural factors have been identified that influence the susceptibility of chlorinated alkanoic acids to microbial attack.

Research indicates that for α-chloroacids, an increase in the length of the carbon chain tends to decrease biological activity. kemdikbud.go.id One study specifically noted that while shorter-chain analogs are active, this compound was "completely inactive," suggesting its six-carbon chain presents a significant barrier to degradation compared to compounds like 2,2-dichloropropionic acid (three carbons). kemdikbud.go.idpoltekkes-malang.ac.id The number and position of halogen substituents are also critical; the C-Cl bond is a stable bond that makes chlorinated compounds generally resistant to degradation. epa.govnih.gov However, the presence of chlorine can, in some cases, make a molecule more susceptible to breakdown than its perfluorinated counterparts, as the carbon-chlorine bond has lower dissociation energy than the carbon-fluorine bond. nih.govchemrxiv.org Furthermore, the degree of branching in the alkyl chain can increase a compound's recalcitrance by sterically hindering enzymatic attack. core.ac.uk

| Structural Factor | Influence on Biodegradability | Example/Observation | Reference |

|---|---|---|---|

| Carbon Chain Length | Increasing chain length generally decreases or inhibits degradation. | This compound is noted to be inactive compared to shorter-chain α-chloroacids. | kemdikbud.go.idpoltekkes-malang.ac.id |

| Halogen Number & Position | The presence of halogens increases recalcitrance. α-substitution is often required for enzymatic action by dehalogenases. | α-chlorination is critical for the herbicidal activity of some haloacids; other substitution patterns are inactive. | kemdikbud.go.id |

| Halogen Type | The C-Cl bond is weaker and more susceptible to cleavage than the C-F bond. | Chlorinated PFAS can exhibit faster and deeper defluorination than their H-substituted counterparts. | chemrxiv.org |

| Degree of Branching | Increased branching of the alkyl chain can hinder biodegradation. | The degradation of aromatic alkanoic acids was reduced with increased alkyl chain branching. | core.ac.uk |

Q & A

Basic: What are the recommended spectroscopic techniques for characterizing 2,2-dichlorohexanoic acid, and how do they resolve structural ambiguities?

Methodological Answer:

Characterization should include NMR (¹H, ¹³C, and DEPT-135) to confirm the positions of chlorine substituents and the carboxylic acid group. The deshielding effect of chlorine atoms on adjacent carbons and protons can distinguish between α,β-dichloro isomers. For example, in this compound, the C-2 carbon (bearing two Cl atoms) will appear downfield (~70–80 ppm in ¹³C NMR) compared to non-chlorinated carbons . FT-IR should confirm the carboxylic acid O-H stretch (~2500–3300 cm⁻¹) and C-Cl stretches (550–800 cm⁻¹). GC-MS with derivatization (e.g., methyl ester formation) aids in molecular weight confirmation and purity assessment. Cross-referencing with databases like PubChem or NIST Chemistry WebBook ensures consistency .

Basic: How can researchers optimize the synthesis of this compound to minimize byproducts like 2,3-dichloro isomers?

Methodological Answer:

Use controlled chlorination of hexanoic acid with sulfuryl chloride (SO₂Cl₂) or PCl₃ under anhydrous conditions. Temperature control (0–5°C) reduces over-chlorination. Kinetic selectivity favors dichlorination at the α-position due to the electron-withdrawing effect of the carboxylic acid group. Monitor reaction progress via thin-layer chromatography (TLC) or HPLC with UV detection at 254 nm to track intermediates. Purification via fractional crystallization (using hexane/ethyl acetate) or column chromatography (silica gel, eluent gradient) isolates the target compound. Yield optimization requires iterative adjustment of stoichiometry and reaction time .

Advanced: What mechanistic insights explain the lack of herbicidal activity in this compound compared to α-chloro-substituted analogs?

Methodological Answer: